molecular formula C14H12FNO2 B183689 3-[(4-Fluorobenzyl)amino]benzoic acid CAS No. 718602-89-2

3-[(4-Fluorobenzyl)amino]benzoic acid

Cat. No. B183689
M. Wt: 245.25 g/mol
InChI Key: QEICLJWFMDHMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)amino]benzoic acid, also known as FBA, is an organic compound that belongs to the class of benzoic acids. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

3-[(4-Fluorobenzyl)amino]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-[(4-Fluorobenzyl)amino]benzoic acid has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. It has also been used as a tool for the development of novel drugs and drug delivery systems.

Mechanism Of Action

The mechanism of action of 3-[(4-Fluorobenzyl)amino]benzoic acid is primarily based on its ability to bind with specific enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in the regulation of gene expression and extracellular matrix remodeling, respectively. 3-[(4-Fluorobenzyl)amino]benzoic acid has also been found to modulate the activity of certain neurotransmitters in the brain, which may have implications in the treatment of neurological disorders.

Biochemical And Physiological Effects

3-[(4-Fluorobenzyl)amino]benzoic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and prevent the breakdown of extracellular matrix proteins. 3-[(4-Fluorobenzyl)amino]benzoic acid has also been found to have neuroprotective effects, including the ability to improve cognitive function and reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

3-[(4-Fluorobenzyl)amino]benzoic acid has several advantages as a research tool in the laboratory. It is relatively easy to synthesize and is readily available in large quantities. 3-[(4-Fluorobenzyl)amino]benzoic acid has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 3-[(4-Fluorobenzyl)amino]benzoic acid also has certain limitations, including its relatively low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 3-[(4-Fluorobenzyl)amino]benzoic acid. One potential area of investigation is the development of 3-[(4-Fluorobenzyl)amino]benzoic acid-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the use of 3-[(4-Fluorobenzyl)amino]benzoic acid as a tool for the development of novel drug delivery systems. Additionally, further studies are needed to investigate the potential side effects and toxicity of 3-[(4-Fluorobenzyl)amino]benzoic acid in vivo, as well as its pharmacokinetic properties.
Conclusion
In conclusion, 3-[(4-Fluorobenzyl)amino]benzoic acid is a promising compound with potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes and proteins, as well as its neuroprotective effects, make it an attractive target for further research. With further investigation, 3-[(4-Fluorobenzyl)amino]benzoic acid may prove to be a valuable tool for the development of novel drugs and drug delivery systems.

Synthesis Methods

3-[(4-Fluorobenzyl)amino]benzoic acid can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 3-nitrobenzoic acid, followed by reduction and deprotection steps. The final product is obtained in good yield and purity. This synthesis method has been optimized and widely used in the laboratory for the production of 3-[(4-Fluorobenzyl)amino]benzoic acid.

properties

CAS RN

718602-89-2

Product Name

3-[(4-Fluorobenzyl)amino]benzoic acid

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylamino]benzoic acid

InChI

InChI=1S/C14H12FNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18)

InChI Key

QEICLJWFMDHMSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.